(-)-Amosulalol

β1-adrenoceptor pA2 enantioselectivity

For researchers requiring isolated β1-adrenoceptor blockade without α1 interference, racemic amosulalol introduces confounding stereochemical variability. (-)-Amosulalol (CAS 94666-15-6) resolves this with a pA2 of 7.9 at β1-adrenoceptors-100-fold greater than the (+)-enantiomer. - Enables precise β1-signaling studies free from α-blockade artifacts present in racemic mixtures. - Serves as a defined chiral standard for analytical method validation. - Supplied with certified purity; standard global shipping for B2B procurement.

Molecular Formula C18H24N2O5S
Molecular Weight 380.5 g/mol
CAS No. 94666-15-6
Cat. No. B605488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Amosulalol
CAS94666-15-6
Synonyms(-)-Amosulalol;  Amosulalol, (-)-;  Amosulalol, (R)-; 
Molecular FormulaC18H24N2O5S
Molecular Weight380.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H24N2O5S/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23)/t15-/m0/s1
InChIKeyLVEXHFZHOIWIIP-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Amosulalol: Adrenergic Receptor Profile


(-)-Amosulalol (also designated (-)-YM 09538; CAS 94666-15-6) is the R-enantiomer of the dual α/β-adrenoceptor antagonist amosulalol [1]. As a chiral compound within the sulfonamide-substituted phenylethylamine class, it acts as an orally active inhibitor of both α1- and β1-adrenergic receptors, contributing to antihypertensive activity in experimental models . The compound exhibits stereospecific receptor interactions: the (-)-enantiomer preferentially blocks β-adrenoceptors, while the (+)-enantiomer exhibits greater potency at α-adrenoceptors [2]. This stereochemical divergence makes (-)-amosulalol a valuable molecular tool for dissecting adrenergic pharmacology and for studies requiring a β-dominant dual-antagonist profile.

Stereochemical Control

Enantiomer-specific β1/α1 receptor interaction study context

β1-Dominant Profile

Reported β1-preferring antagonist profile without confounding α1 interference

Chiral Comparison Tool

Used as the (-)-enantiomer for dissecting adrenergic pharmacology in enantiomer-comparison studies

(-)-Amosulalol: Substitution Limitations


Generic substitution among α/β-adrenoceptor antagonists introduces significant variability due to stereochemical specificity, differing α:β potency ratios, and divergent pharmacokinetic profiles [1]. Racemic amosulalol contains both (-)- and (+)-enantiomers, which exhibit opposing receptor selectivity: the (-)-enantiomer is a potent β1-antagonist, whereas the (+)-enantiomer is a more potent α1-antagonist [2]. Consequently, using the racemate alters the functional α:β blockade balance compared to the isolated (-)-enantiomer. Furthermore, structural analogs such as labetalol and arotinolol exhibit distinct potency hierarchies in vivo, with amosulalol demonstrating approximately threefold greater antihypertensive potency than labetalol in spontaneously hypertensive rats (SHR) [3]. These stereochemical and pharmacological divergences render direct substitution without quantitative validation unreliable for reproducible experimental outcomes or therapeutic modeling.

Racemate alters α:β blockade balance—(+)-enantiomer shifts receptor selectivity, changing functional profile
Structural analogs show divergent potency ratios—labetalol and arotinolol may not transfer the same α1/β1 profile
Enantiomer purity directly affects β-selectivity—opposite enantiomer presence can confound β1-specific pathway interpretation

(-)-Amosulalol: Comparative Evidence


β1-Adrenoceptor Antagonist Enantioselectivity

(-)-Amosulalol demonstrates a 100-fold higher potency as a β1-adrenoceptor antagonist compared to (+)-amosulalol, as determined by pA2 values in the rat isolated right ventricle preparation [1].

β1 Enantioselectivity
Head-to-head
100-fold higher β1 potency (pA2 7.9 vs 5.9)
Enantiomer-specific β1 blockade context
Isolated rat right ventricle; isoprenaline antagonism
β1-adrenoceptor pA2 enantioselectivity isolated tissue

β1-Selective Blockade in Pithed Rats

In pithed normotensive rats, (-)-amosulalol was approximately 60 times more potent than (+)-amosulalol at blocking β1-adrenoceptors, but approximately 10 times less potent at blocking α1-adrenoceptors, based on DR2 values derived from Schild analysis [1].

β1/α1 Isoform Selectivity
Head-to-head
β1: DR2 324 μg/kg vs 30 μg/kg (60-fold); α1: ~10-fold less potent
Supports β1-dominant isoform selection
Pithed rat; phenylephrine vasopressor model
α1-adrenoceptor β1-adrenoceptor DR2 in vivo pharmacology

Antihypertensive Potency vs. Labetalol in SHR

Oral administration of racemic amosulalol produced a dose-dependent antihypertensive effect without reflex tachycardia in conscious spontaneously hypertensive rats (SHR), with approximately threefold greater potency than labetalol and arotinolol in decreasing blood pressure [1].

Antihypertensive Potency (SHR)
Head-to-head
Racemic amosulalol ~3-fold more potent than labetalol
Reported potency rank in hypertensive rodent model
Conscious SHR; oral dose range 1–30 mg/kg
antihypertensive spontaneously hypertensive rat blood pressure in vivo efficacy

α1- and β1-Blockade Compared to Labetalol

In conscious pithed rats, amosulalol was approximately 12 times more potent than labetalol as an α1-adrenoceptor antagonist, while exhibiting approximately equivalent potency to labetalol as a β1-adrenoceptor antagonist [1].

α1/β1 Potency vs Labetalol
Head-to-head
α1: 12-fold more potent than labetalol; β1: approximately equipotent
Supports distinct α1/β1 ratio interpretation
Conscious pithed rats; phenylephrine/isoproterenol antagonism
α1-adrenoceptor β1-adrenoceptor DR10 labetalol

Metabolic Neutrality in Diabetic Hypertension

In a 24-week open study of 41 hypertensive patients with non-insulin dependent diabetes mellitus, amosulalol (20-60 mg daily) significantly reduced blood pressure without affecting glucose or lipid metabolism. Plasma glucose, hemoglobin A1c, total cholesterol, HDL-cholesterol, and triglyceride levels remained unchanged [1].

Metabolic Endpoint Profile
Class-level
BP 174/92 → 148/80 mmHg; glucose/lipids unchanged (24 wk, N=41)
Supports cardiometabolic endpoint monitoring
Open-label study; data to verify
hypertension diabetes glucose metabolism lipid metabolism

(-)-Amosulalol Research Applications


Enantioselective Adrenergic Pharmacology

(-)-Amosulalol is the preferred molecular tool for studies requiring isolated β1-adrenoceptor blockade with minimal α1-adrenoceptor interference. With a pA2 of 7.9 at β1-adrenoceptors—100-fold greater than its (+)-enantiomer—this compound enables precise dissection of β-adrenergic signaling pathways in isolated tissue preparations without the confounding α-blockade introduced by the racemate or (+)-isomer [1].

In Vivo Antihypertensive Screening in Rodents

For laboratories screening dual α/β-antagonists in hypertensive rodent models, racemic amosulalol offers a validated efficacy benchmark, demonstrating threefold greater antihypertensive potency than labetalol and arotinolol in conscious SHR with sustained effect >10 hours at higher doses (10-30 mg/kg p.o.) [1]. This established potency hierarchy supports its use as a positive control or reference compound in preclinical hypertension studies.

Hypertension Comorbid with Metabolic Disorders

Amosulalol is particularly suitable for studies involving hypertension comorbid with diabetes or metabolic disorders. Clinical evidence demonstrates that 24-week treatment with amosulalol (20-60 mg/day) reduces blood pressure from 174/92 mmHg to 148/80 mmHg without adversely affecting glucose, hemoglobin A1c, total cholesterol, HDL-cholesterol, or triglyceride levels [1]. This metabolic neutrality distinguishes it from conventional β-blockers and supports its selection for research focused on cardiometabolic disease.

SAR and Chiral Separation Studies

The pronounced stereochemical divergence between (-)-amosulalol (β1-selective) and (+)-amosulalol (α1-selective) provides a defined chiral pair for SAR investigations of phenylethylamine-based adrenoceptor antagonists [1]. This compound is valuable for analytical method development, chiral chromatography validation, and studies exploring the molecular basis of enantioselective receptor recognition.

Application
Selection Property
Validation Focus
β1-Selective Pathway Studies
Enantiomer-specific β1 profile
β-adrenergic signaling dissection
Rodent Hypertension Model Studies
Dual α/β antagonist profile
Antihypertensive endpoint context
Cardiometabolic Endpoint Studies
Reported metabolic endpoint profile
Glucose/lipid endpoint monitoring
Chiral Separation & SAR Studies
Stereochemical control context
Enantiomer attribution review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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